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Compound of Interest

Compound Name: Isopropenyl formate

Cat. No.: B3327299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate, with the CAS registry number 32978-00-0, is an organic compound with

the chemical formula C₄H₆O₂.[1][2] Also known by its IUPAC name, prop-1-en-2-yl formate, it is

the ester of formic acid and the enol form of acetone.[3] Despite its simple structure, publicly

available in-depth technical information, experimental protocols, and applications, particularly

within the realm of drug development, are notably scarce. This guide aims to consolidate the

available data on isopropenyl formate, focusing on its chemical and physical properties.

Chemical and Physical Properties
A summary of the known chemical and physical properties of isopropenyl formate is

presented in Table 1. This data is primarily derived from computational models and basic

experimental measurements.
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Property Value Source

Molecular Formula C₄H₆O₂ [1][2]

Molecular Weight 86.09 g/mol [3]

IUPAC Name prop-1-en-2-yl formate [3]

Synonyms 1-Propen-2-ol, formate [2]

CAS Number 32978-00-0 [1][2]

Computed XLogP3 0.7 [3]

Computed Hydrogen Bond

Donor Count
0 [3]

Computed Hydrogen Bond

Acceptor Count
2 [3]

Computed Rotatable Bond

Count
1 [3]

Computed Exact Mass 86.036779430 [3]

Computed Monoisotopic Mass 86.036779430 [3]

Computed Topological Polar

Surface Area
26.3 Å² [3]

Computed Heavy Atom Count 6 [3]

Computed Formal Charge 0 [3]

Computed Complexity 85.8 [3]

Computed Isotope Atom Count 0 [3]

Computed Defined Atom

Stereocenter Count
0 [3]

Computed Undefined Atom

Stereocenter Count
0 [3]

Computed Defined Bond

Stereocenter Count
0 [3]
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Computed Undefined Bond

Stereocenter Count
0 [3]

Computed Covalently-Bonded

Unit Count
1 [3]

Compound Is Canonicalized Yes [3]

Experimental Data
Detailed experimental protocols for the synthesis and reactions of isopropenyl formate are

not readily available in the scientific literature. The primary experimental data found is its mass

spectrum, which is available through the NIST Chemistry WebBook.[2]

Synthesis and Reactivity
Information regarding specific, validated experimental protocols for the synthesis of

isopropenyl formate is limited. General methods for the formation of enol esters could

potentially be applied, but dedicated studies on this particular compound are not prevalent.

Similarly, detailed experimental studies on its reactivity are not widely published.

Applications in Drug Development and Biological
Activity
There is no readily available information in peer-reviewed journals or patents that suggests

isopropenyl formate is currently being used or investigated as a therapeutic agent or in the

drug development process. Furthermore, no data has been found regarding its biological

activity or its interaction with any signaling pathways.

Conclusion
Isopropenyl formate (CAS 32978-00-0) is a chemical entity for which there is a significant lack

of comprehensive technical data in the public domain. While basic chemical and physical

properties have been computed and some spectral data exists, there is a clear absence of

detailed experimental protocols, reactivity studies, and information regarding its potential

applications in drug development or its biological effects. This knowledge gap presents an
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opportunity for further research to explore the synthesis, reactivity, and potential utility of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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